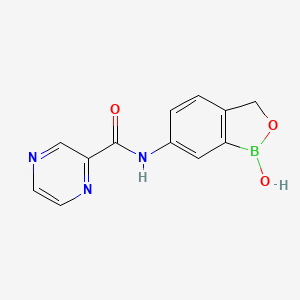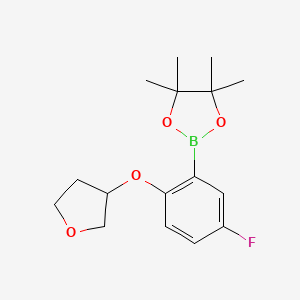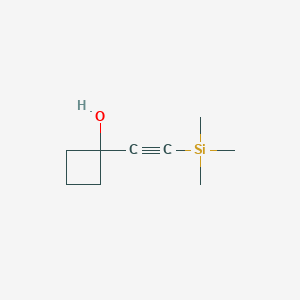
1-((Trimethylsilyl)ethynyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Trimethylsilyl)ethynyl)cyclobutanol is an organic compound characterized by the presence of a cyclobutanol ring substituted with a trimethylsilyl-ethynyl group
Méthodes De Préparation
The synthesis of 1-((Trimethylsilyl)ethynyl)cyclobutanol typically involves the reaction of cyclobutanone with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran. The reaction proceeds via nucleophilic addition of the trimethylsilylacetylene to the carbonyl group of cyclobutanone, followed by protonation to yield the desired product.
Analyse Des Réactions Chimiques
1-((Trimethylsilyl)ethynyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions from sources like tetrabutylammonium fluoride (TBAF).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((Trimethylsilyl)ethynyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutanol derivatives.
Medicine: Research into potential pharmaceutical applications is ongoing, with interest in its ability to interact with biological targets.
Industry: While industrial applications are limited, the compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 1-((Trimethylsilyl)ethynyl)cyclobutanol exerts its effects is largely dependent on its interactions with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. Additionally, the ethynyl group can participate in various types of chemical reactions, including cycloadditions and cross-coupling reactions, which are facilitated by the presence of suitable catalysts.
Comparaison Avec Des Composés Similaires
1-((Trimethylsilyl)ethynyl)cyclobutanol can be compared with other cyclobutanol derivatives and trimethylsilyl-substituted compounds. Similar compounds include:
Cyclobutanol: Lacks the trimethylsilyl-ethynyl group, resulting in different reactivity and applications.
1-((Trimethylsilyl)ethynyl)cyclohexanol: A larger ring system that may exhibit different chemical properties and reactivity.
Trimethylsilylacetylene: The parent compound for the trimethylsilyl-ethynyl group, used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of a cyclobutanol ring with a trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H16OSi |
|---|---|
Poids moléculaire |
168.31 g/mol |
Nom IUPAC |
1-(2-trimethylsilylethynyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)8-7-9(10)5-4-6-9/h10H,4-6H2,1-3H3 |
Clé InChI |
WKFQDESOSQDVKI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1(CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



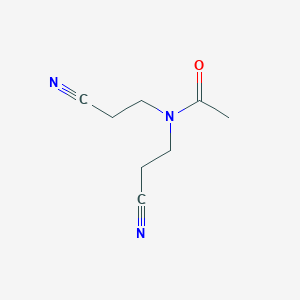
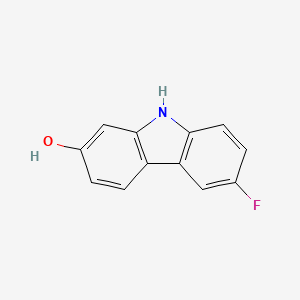
![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)


![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
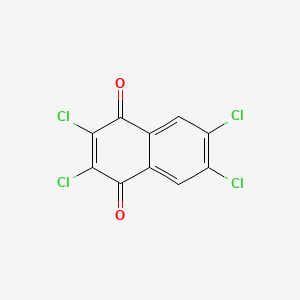
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
